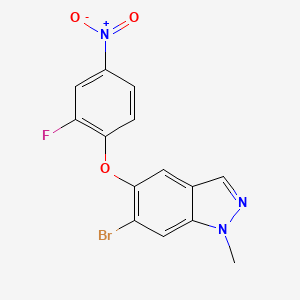

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

Descripción general

Descripción

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is a complex organic compound with the molecular formula C14H9BrFN3O3 and a molecular weight of 366.14 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an indazole core, making it a subject of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

The synthesis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the bromine, fluorine, and nitro groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve bulk manufacturing processes, ensuring consistent quality and scalability .

Análisis De Reacciones Químicas

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique functional groups make it a valuable probe in studying biological pathways and interactions.

Industry: The compound is used in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and nitro groups allows the compound to engage in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological activities, leading to desired therapeutic effects or biochemical outcomes .

Comparación Con Compuestos Similares

When compared to similar compounds, 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole stands out due to its unique combination of functional groups. Similar compounds include:

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1H-indazole: Lacks the methyl group, which can influence its reactivity and biological activity.

5-(2-Fluoro-4-nitrophenoxy)-1-methyl-1H-indazole:

6-Bromo-1-methyl-1H-indazole: Lacks both the fluorine and nitro groups, significantly altering its chemical behavior and uses.

Actividad Biológica

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole (CAS: 1206800-24-9) is a complex organic compound characterized by its unique structural features, including bromine, fluorine, and nitro functional groups attached to an indazole core. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C14H9BrFN3O3

- Molecular Weight : 366.15 g/mol

- Purity : ≥97%

The compound's structure allows for various chemical reactions, including substitution and reduction reactions, which can be exploited in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen and nitro groups enhances its ability to engage in binding interactions with enzymes and receptors, potentially modulating various biochemical pathways.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures showed inhibitory effects against BRAF(V600E) and EGFR, which are critical targets in cancer therapy. The compound's unique functional groups may enhance its efficacy against specific cancer cell lines.

Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory properties. The presence of the nitro group is associated with enhanced anti-inflammatory activity in related compounds. In vitro assays have shown that certain indazole derivatives inhibit pro-inflammatory cytokines, which could position this compound as a candidate for further investigation in inflammatory diseases.

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | COX inhibition | TBD | |

| Related Compound | TNF-alpha inhibition | TBD |

Antibacterial Activity

The antibacterial potential of indazole derivatives has also been explored. Compounds structurally similar to this compound have shown promising results against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies highlight the biological activities of indazole derivatives:

- Antitumor Efficacy : A study evaluated the cytotoxic effects of various indazole derivatives on MCF-7 breast cancer cells. The results indicated that certain substitutions, including bromine and fluorine, significantly enhanced cytotoxicity compared to controls.

- Synergistic Effects : Research on combinations of indazoles with standard chemotherapeutics (e.g., doxorubicin) demonstrated enhanced efficacy in resistant cancer cell lines, suggesting potential for combination therapies.

- Inflammation Models : In vivo models assessing the anti-inflammatory effects of related compounds showed significant reductions in edema and inflammatory markers when treated with indazole derivatives.

Propiedades

IUPAC Name |

6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN3O3/c1-18-12-6-10(15)14(4-8(12)7-17-18)22-13-3-2-9(19(20)21)5-11(13)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVURLVXVVVMHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735730 | |

| Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206800-24-9 | |

| Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.